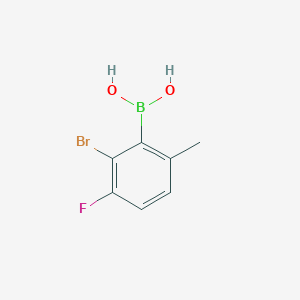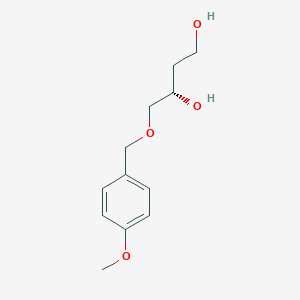
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is an organic compound characterized by the presence of a methoxybenzyloxy group attached to a butanediol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol typically involves the protection of hydroxy groups using p-methoxybenzyl chloride. One common method employs sodium tert-butoxide (NaOt-Bu) in dimethyl sulfoxide (DMSO) as the base and solvent, respectively . This method is preferred for its efficiency and rapid reaction times compared to traditional methods using sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions is optimized for cost-effectiveness and scalability, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOt-Bu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxy and amide functionalities in organic synthesis.
Biology: The compound can be utilized in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound’s derivatives are used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol involves its interaction with specific molecular targets. The methoxybenzyloxy group can act as a protecting group, preventing unwanted reactions at hydroxy or amide sites during synthesis . This selective protection allows for more controlled and efficient chemical transformations.
Comparison with Similar Compounds
Similar Compounds
®-4-(4-Methoxybenzyloxy)-1,3-butanediol: The enantiomer of the compound with similar properties but different stereochemistry.
4-(4-Methoxybenzyloxy)-1,3-butanediol: The racemic mixture of both enantiomers.
4-(4-Methoxybenzyloxy)-2-butanone: A related compound with a ketone group instead of a diol.
Uniqueness
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. This stereochemical specificity makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(3S)-4-[(4-methoxyphenyl)methoxy]butane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVOAHFIFQYCKH-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@H](CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)
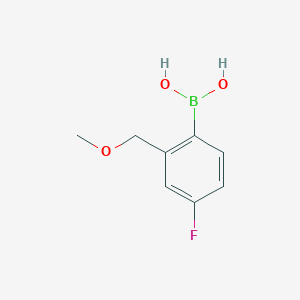
![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)
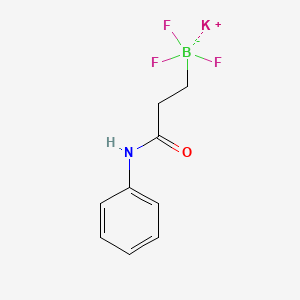

![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)
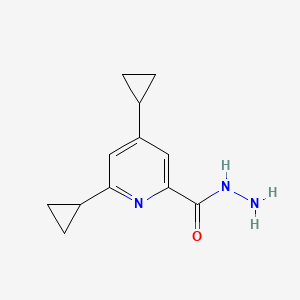
![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)
![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)

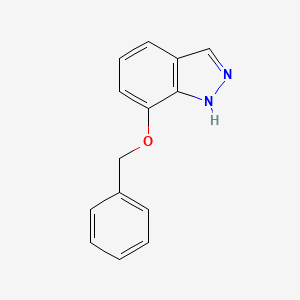
![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)
